molecular formula C18H19FN4O4 B13575361 2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide

2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B13575361
M. Wt: 374.4 g/mol
InChI Key: GSICPYQETVXLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a fluoro-nitrophenyl group and a morpholinyl-phenyl group, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Reduction: Zinc and ammonium formate are commonly used for reducing the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Coupling: Chloroacetyl chloride and DIPEA are used in coupling reactions.

Major Products

    Reduction: (3-amino-2-fluorophenyl)(morpholin-4-yl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: this compound and its derivatives.

Scientific Research Applications

2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests it may interact with enzymes or receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide is unique due to its combination of a fluoro-nitrophenyl group and a morpholinyl-phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H19FN4O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-(4-fluoro-3-nitroanilino)-N-(4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C18H19FN4O4/c19-16-6-3-14(11-17(16)23(25)26)20-12-18(24)21-13-1-4-15(5-2-13)22-7-9-27-10-8-22/h1-6,11,20H,7-10,12H2,(H,21,24)

InChI Key

GSICPYQETVXLMG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CNC3=CC(=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.